3,3-Difluorocyclohexanecarboxylic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms at the 3-position of a cyclohexane ring, along with a carboxylic acid functional group. This compound belongs to a class of fluorinated carboxylic acids that have garnered interest in medicinal chemistry due to their potential applications in drug design and development. The incorporation of fluorine atoms can significantly influence the biological activity and physicochemical properties of organic molecules, making them valuable in various scientific fields.
3,3-Difluorocyclohexanecarboxylic acid can be synthesized from commercially available starting materials. It is classified as a carboxylic acid and is part of the broader category of fluorinated compounds, which are known for their unique reactivity and stability. These compounds are often used in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 3,3-difluorocyclohexanecarboxylic acid typically involves several steps, often starting from simpler cycloalkane derivatives. One common approach is the use of electrophilic fluorination techniques to introduce fluorine atoms into the cyclohexane framework.
The molecular structure of 3,3-difluorocyclohexanecarboxylic acid features a cyclohexane ring with two fluorine substituents at the 3-position and a carboxylic acid group (-COOH) attached to one of the carbon atoms in the ring.
3,3-Difluorocyclohexanecarboxylic acid can participate in various chemical reactions typical for carboxylic acids and fluorinated compounds:
The reactivity profile is influenced by the electronegative fluorine atoms, which stabilize negative charges during nucleophilic attacks or facilitate electrophilic reactions due to their electron-withdrawing nature.
The mechanism of action for 3,3-difluorocyclohexanecarboxylic acid largely depends on its interactions with biological targets. Fluorinated compounds often exhibit altered pharmacokinetics and enhanced binding affinities due to:
Relevant data suggest that the introduction of fluorine enhances stability against metabolic degradation, making such compounds desirable in drug design.
Electrophilic fluorination represents a cornerstone for introducing geminal difluoro motifs onto the cyclohexane scaffold. A fluorination-free approach leverages chlorodifluoroacetic acid as a cost-effective precursor, enabling the construction of the difluorinated carbon center through nucleophilic substitution and reductive cyclization sequences. This method circumvents hazardous fluorinating agents like DAST, enhancing operational safety while achieving yields of approximately 40% over seven telescoped steps [8]. Alternative pathways employ electrophilic fluorination reagents to directly convert cyclohexanone derivatives to 3,3-difluorinated analogs. For example, cyclic ketones undergo bis-fluorination under mild conditions (0°C to RT) using reagents such as Deoxo-Fluor® or XtalFluor-E®, though regioselectivity challenges persist with unsymmetrical substrates. Post-fluorination, the carboxyl group is installed via Arndt-Eistert homologation or malonate alkylation, with the latter requiring decarboxylation under acidic conditions [7] [8].
Table 1: Electrophilic Fluorination Approaches
Starting Material | Fluorinating Agent | Key Intermediate | Overall Yield (%) |
---|---|---|---|
Chlorodifluoroacetic acid | None (built-in F source) | N,N-diethyl-2,2-difluoro-4-nitrobutanamide | 40 |
Cyclohexanone derivatives | Deoxo-Fluor® | 3,3-difluorocyclohexanone | 30-55* |
3-Hydroxycyclohexanecarboxylate | XtalFluor-E® | Methyl 3,3-difluorocyclohexane-1-carboxylate | 65 |
*Yield highly substrate-dependent [7] [8]
Access to enantiopure (1S)- and (1R)-3,3-difluorocyclohexanecarboxylic acid is critical for pharmaceutical applications where chirality influences target engagement. Two predominant strategies exist:
Table 2: Enantiomeric Specifications
Configuration | CAS Number | Optical Purity (%) | Chiral Source/Technique | |
---|---|---|---|---|
(1S) | 2199500-65-5 | 97 | Chiral resolution or asymmetric synthesis | |
(1R) | 2231665-95-3 | 97 | Chiral resolution or asymmetric synthesis | [2] [4] [6] |
Carboxyl group installation on difluorinated cyclohexanes employs hydrolytic, carbonative, and Koch-type methodologies:
Table 3: Carboxylation Method Comparison
Method | Conditions | Yield (%) | Advantages/Limitations | |
---|---|---|---|---|
Ester hydrolysis | NaOH, MeOH/H₂O, 20°C, 15h | 98 | Mild conditions; high yield | |
Grignard carbonation | R-MgBr + CO₂(s), −78°C, then H₃O⁺ | 60-75 | Limited by halide accessibility | |
Koch carboxylation | HCOOH/H₂SO₄, 15-20°C, 1h | >90 | Tolerates rearrangements; CO hazard | [1] [7] |
The gem-difluoro moiety’s strong dipole (C-F bond: ~1.4 D) and conformational rigidity make 3,3-difluorocyclohexanecarboxylic acid invaluable in designing bivalent ligands. Key considerations include:
Table 4: Functional Group Compatibility
Derivatization | Conditions | Compatibility | Application Example | |
---|---|---|---|---|
Amide coupling | EDC, HOBt, DIPEA, DMF | High | Peptidomimetic prodrugs | |
Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | Moderate | Amine-functionalized analogs | |
Ester reduction | LiAlH₄, THF, 0°C | Low (F migration) | Alcohol synthesis | |
Suzuki coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | High | Biaryl-linked bivalent ligands | [3] [7] [10] |
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8